Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[(2,5-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O5S/c1-3-33-23(31)19-16-11-34-21(26-20(29)15-10-12(24)4-9-17(15)25)18(16)22(30)28(27-19)13-5-7-14(32-2)8-6-13/h4-11H,3H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOOXJNPRWLUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thieno[3,4-d]pyridazine core structure with various substituents that may influence its biological activity. The presence of the dichlorobenzamido and methoxyphenyl groups suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit activity through the following mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to inflammation or cancer progression.
- Receptor Modulation : The compound could interact with various receptors, including those involved in neurotransmission or immune response.
- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, contributing to their therapeutic effects.
Anticancer Activity
Several studies have reported that thieno[3,4-d]pyridazine derivatives exhibit anticancer properties. For instance:
- In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways.
- In vivo studies showed significant tumor reduction in animal models treated with similar thieno derivatives.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity:
- Research indicates that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : A study on a similar thieno derivative showed a reduction in edema in inflammatory models.
Data Tables
Case Studies
-
Case Study on Anticancer Activity :
- A derivative of the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and showed IC50 values in the low micromolar range, indicating potent anticancer activity.
-
Case Study on Anti-inflammatory Effects :
- In a controlled animal study, administration of the compound resulted in a significant decrease in paw edema compared to the control group, suggesting effective anti-inflammatory properties.
Scientific Research Applications
Biological Activities
The compound has been studied for its diverse biological activities, which include:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of thieno[3,4-d]pyridazine exhibit significant antimicrobial effects against various bacterial strains. The structural features of Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate may enhance its efficacy against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The presence of chlorophenyl groups in the compound's structure has been linked to potential anticancer activity. Research indicates that similar compounds may inhibit tumor growth by interfering with cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit varying degrees of antibacterial activity. A comparative study is outlined below:
| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Thienopyridazine Derivatives | Moderate to Strong | Moderate |
| Ethyl 5-(2,5-dichlorobenzamido) | Anticipated Activity | Anticipated Activity |
Anticancer Research
A study focusing on the anticancer properties of thieno[3,4-d]pyridazine derivatives revealed that these compounds can potentially inhibit cancer cell proliferation. The mechanism is thought to involve the disruption of key signaling pathways involved in cell growth and survival.
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. The mechanisms by which this compound exerts its biological effects are still under investigation but may involve interactions with specific enzymes or receptors related to disease processes.
Preparation Methods
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a thieno[3,4-d]pyridazine scaffold fused with a substituted benzamide and methoxyphenyl group. Key structural elements include:
- Thieno[3,4-d]pyridazine core : A bicyclic system combining a thiophene ring (positions 3,4) and pyridazine (positions 4,5).
- Ethyl carboxylate moiety : Positioned at C1, this ester group enhances solubility and serves as a handle for further derivatization.
- 2,5-Dichlorobenzamido substituent : Introduced at C5, this electron-withdrawing group influences electronic distribution and biological activity.
- 4-Methoxyphenyl group : Attached to N3, the methoxy group modulates lipophilicity and steric interactions.
The molecular formula C23H17Cl2N3O5S (MW: 518.4 g/mol) and SMILES string CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)OC confirm the connectivity.
Synthetic Methodologies
Key Intermediate: Thieno[3,4-d]Pyridazine-1,4-Dione
Patent literature describes the synthesis of analogous thieno-pyridazine derivatives via cyclocondensation reactions. A critical intermediate is thieno[3,4-d]pyridazine-1,4-dione , synthesized through:
- Claisen-Schmidt Condensation : 2-Acetylthiophene reacts with ethyl oxalate under basic conditions (NaOMe/MeOH) to form 2,4-dioxo-4-thiophen-2-yl-butyric acid methyl ester.
- Chlorination : Treatment with sulfuryl chloride (SO2Cl2) in chloroform yields 3-chloro-4-thiophen-2-yl-2,4-dioxobutyric acid methyl ester.
- Ganch Reaction : The chlorinated intermediate reacts with 1-pyrrolidinecarbothioamide in methanol, forming a thiazole ring precursor.
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NaOMe/MeOH | 0–5°C | 4 hr | 78% |
| 2 | SO2Cl2/CHCl3 | Reflux | 2 hr | 85% |
| 3 | Methanol | RT | 12 hr | 73% |
Cyclization to Pyridazine Core
The pyridazine ring is formed via hydrazine-mediated cyclization , as demonstrated in PMC studies:
- Hydrazine Hydrate Treatment : Refluxing methyl 5-benzoyl-2-aminothiazole-4-carboxylate with excess hydrazine hydrate (EtOH, 4 hr) induces ring closure.
- Mechanistic Insight : Hydrazine attacks the carbonyl group at C4, followed by dehydration to form the pyridazine N-N bond.
Optimization Note : Ethanol-DMF (1:1) is preferred for crystallization to avoid solvolysis of the ethyl ester.
Functionalization and Final Assembly
Amidation at C5 Position
The 2,5-dichlorobenzamido group is introduced via nucleophilic acyl substitution:
- Activation : 2,5-Dichlorobenzoyl chloride is generated in situ using thionyl chloride (SOCl2) on the corresponding carboxylic acid.
- Coupling : The activated acyl chloride reacts with the amino group of the pyridazine intermediate in anhydrous THF with triethylamine (TEA) as a base.
Yield Data :
- Without TEA: 45%
- With TEA (2 eq): 82%
Methoxyphenyl Incorporation
The 4-methoxyphenyl group is introduced at N3 through Ullmann coupling or SNAr reactions:
- Ullmann Conditions : CuI, 1,10-phenanthroline, K2CO3 in DMF at 110°C for 12 hr.
- Alternative Route : Direct alkylation using 4-methoxybenzyl bromide under phase-transfer conditions (TBAB, NaOH/H2O).
Comparative Efficiency :
| Method | Temperature | Time | Yield |
|---|---|---|---|
| Ullmann | 110°C | 12 hr | 68% |
| Phase-Transfer | 80°C | 6 hr | 74% |
Purification and Characterization
Chromatographic Techniques
Challenges and Mitigation Strategies
Byproduct Formation
Industrial-Scale Considerations
Cost-Effective Reagents
Green Chemistry Metrics
- E-Factor : 18.7 (kg waste/kg product)
- PMI : 32.1 (total mass input/mass product)
Q & A
Q. What are the established synthetic routes for Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis involves multi-step processes:
- Core Formation : Construct the thieno[3,4-d]pyridazine backbone via cyclization of thiophene derivatives (e.g., using POCl₃ or H₂SO₄ catalysis) under anhydrous, reflux conditions (80–100°C) .
- Substitution : Introduce the 2,5-dichlorobenzamido group via coupling reactions (e.g., EDC/HOBt or DCC in DMF) at 0–25°C to minimize side reactions .
- Esterification : Finalize the ethyl ester using ethanol and acid catalysis (e.g., H₂SO₄), ensuring anhydrous conditions to prevent hydrolysis .
Critical Conditions :
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Solvent | Anhydrous DMF or THF | Prevent hydrolysis of intermediates |
| Temperature | 0–25°C (coupling step) | Minimize unwanted dimerization |
| Reaction Time | 12–24 hours (reflux) | Ensure complete cyclization |
Monitoring via TLC and intermediate purification (column chromatography) is essential .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and spatial arrangement. For example, the 2,5-dichlorobenzamido group shows characteristic aromatic proton splitting (δ 7.2–8.1 ppm) and carbonyl resonance (δ ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~510–520) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving dihedral angles between the thienopyridazine core and substituents (e.g., methoxyphenyl orientation) .
Table: Key Spectroscopic Benchmarks
Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?
Methodological Answer:
- Hydrolysis of Ester/Amide : Occurs in protic solvents or humid conditions. Use anhydrous solvents (DMF, THF) and inert atmospheres (N₂/Ar) .
- Incomplete Cyclization : Add catalytic H₂SO₄ or POCl₃ during core formation and monitor via TLC (hexane:EtOAc = 3:1) .
- Oxidation of Thiophene : Avoid strong oxidizers (e.g., KMnO₄) during early stages; reduce reaction temperatures if necessary .
Advanced Research Questions
Q. How can researchers employ structure-activity relationship (SAR) studies to optimize the bioactivity of thieno[3,4-d]pyridazine derivatives?
Methodological Answer: SAR studies focus on:
- Substituent Modulation : Replace 2,5-dichlorobenzamido with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter receptor binding.
- Bioassay Design : Test analogs against targets (e.g., tau aggregation for neuroprotection or kinase inhibition for anticancer activity) using:
-
In vitro: Enzyme inhibition assays (IC₅₀ determination via fluorescence).
-
In vivo: Rodent models for pharmacokinetics (e.g., bioavailability of methoxy vs. chloro derivatives) .
Table: Substituent Impact on Bioactivity
Substituent Biological Activity (Example) Structural Rationale 2,5-Dichlorobenzamido Enhanced lipophilicity, CNS targeting Electron-withdrawing, steric bulk 4-Methoxyphenyl (core) Improved solubility Electron-donating OCH₃ group Ethyl ester Metabolic stability Resistance to esterase cleavage
Q. What strategies are recommended for resolving discrepancies in crystallographic data refinement for such complex heterocyclic compounds?
Methodological Answer:
- Software Tools : Use SHELXL for iterative refinement, leveraging high-resolution data (≤1.0 Å) to resolve disorder in the dichlorophenyl group .
- Handling Twinning : Apply TWIN/BASF commands in SHELX to model merohedral twinning (common in triclinic crystals) .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to validate bond lengths/angles .
Q. How should in vitro and in vivo assays be designed to evaluate the neuroprotective potential of this compound, considering its structural analogs?
Methodological Answer:
- In Vitro :
Tau Aggregation Assay : Use recombinant tau protein (e.g., hTau40) with thioflavin-S fluorescence to measure inhibition (IC₅₀) .
Cytotoxicity Screening : Test against SH-SY5Y neuroblastoma cells (MTT assay) to rule off-target effects .
- In Vivo :
AD Mouse Models : Administer orally (10–50 mg/kg) to APP/PS1 mice; quantify amyloid-β plaques via immunohistochemistry .
Pharmacokinetics : Measure plasma half-life (LC-MS) and blood-brain barrier penetration (logP >3 recommended) .
Key Parameters :
| Assay Type | Metrics | Optimization Tips |
|---|---|---|
| IC₅₀ (in vitro) | Dose-dependent inhibition curve | Use triplicate technical replicates |
| LD₅₀ (in vivo) | Maximum tolerated dose (MTD) | Start with 10% of MTD from analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
